1,4-Bis(methoxydimethylsilyl)benzene
Overview
Description
1,4-Bis(methoxydimethylsilyl)benzene is a chemical compound with the molecular formula C12H22O2Si2 and a molecular weight of 254.47 g/mol . It is characterized by the presence of two methoxydimethylsilyl groups attached to a benzene ring at the 1 and 4 positions. This compound is primarily used in research settings and is known for its applications in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(methoxydimethylsilyl)benzene can be synthesized through a series of chemical reactions involving the introduction of methoxydimethylsilyl groups to a benzene ring. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. general methods involve the use of organosilicon reagents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The production methods in an industrial setting would likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(methoxydimethylsilyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The methoxydimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organosilicon reagents, catalysts, and solvents such as dichloromethane and toluene. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions may yield various derivatives with different functional groups attached to the benzene ring .
Scientific Research Applications
1,4-Bis(methoxydimethylsilyl)benzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and materials science research.
Medicine: While not directly used in therapeutic applications, it aids in the development of new drugs and diagnostic tools by providing insights into molecular interactions.
Mechanism of Action
The mechanism of action of 1,4-Bis(methoxydimethylsilyl)benzene involves its interaction with various molecular targets and pathways. The methoxydimethylsilyl groups can form stable bonds with other molecules, facilitating the formation of complex structures. This property is particularly useful in proteomics research, where the compound helps in stabilizing protein structures for detailed analysis .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of methoxydimethylsilyl groups.
1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, differing in the number of methyl groups attached to the silicon atom.
1,4-Bis(ethoxydimethylsilyl)benzene: Similar structure with ethoxydimethylsilyl groups instead of methoxydimethylsilyl groups.
Uniqueness
1,4-Bis(methoxydimethylsilyl)benzene is unique due to the presence of methoxydimethylsilyl groups, which provide specific chemical properties such as enhanced stability and reactivity. These properties make it particularly useful in research applications where precise molecular interactions are required .
Properties
IUPAC Name |
methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si2/c1-13-15(3,4)11-7-9-12(10-8-11)16(5,6)14-2/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQECZZRUEDMVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619735 | |
Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131182-68-8 | |
Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with the synthesis of BMSB and how does the research address them?
A1: The synthesis of BMSB, like many organic silicon monomers, involves complex procedures and often leads to unwanted side reactions []. These side reactions can significantly impact the quality and purity of the final BMSB product. The research tackles this challenge by developing a robust and reliable method for both qualitative and quantitative analysis of BMSB using high-resolution UPLC-TOFMS []. This method allows for the identification and quantification of BMSB and any impurities present, providing crucial information for optimizing synthesis conditions and ensuring the production of high-quality BMSB.
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